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1,2-Distearoyl-3-oleoyl-rac-glycerol

Cocoa Butter Replacer Solid Fat Index Confectionery Fat

Researchers quantifying regiospecific TAG structure-function relationships require chemically defined SSO-not complex natural mixtures. Substituting SSO with SOS or OSO yields divergent crystallization, melting, and digestibility. This ≥98% pure 1,2-distearoyl-3-oleoyl-rac-glycerol provides the exact asymmetric AAB-type TAG scaffold for lipid digestion models, cocoa butter replacer formulation, and BBB leptin resistance studies. • 1.7-1.9× lower FFA release vs. OSO (pH-stat) • Only two polymorphs (α, β′) vs. SOS's five-reduced bloom risk • Defined standard for crystallization & BBB transport research

Molecular Formula C57H108O6
Molecular Weight 889.5 g/mol
CAS No. 2190-29-6
Cat. No. B052905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Distearoyl-3-oleoyl-rac-glycerol
CAS2190-29-6
Synonyms(Z)-9-Octadecenoic Acid 2,3-Bis[(1-oxooctadecyl)oxy]propyl Ester;  2,3-Distearo-1-olein;  3-Oleo-1,2-di-stearin;  (±)-Glycerol 1,2-Distearate 3-oleate;  1,2-Distearo-3-olein;  1,2-Distearoyl-3-oleoyl-rac-glycerol;  1-Oleo-2,3-distearin;  1-Oleoyl distearin; 
Molecular FormulaC57H108O6
Molecular Weight889.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,28,54H,4-24,26-27,29-53H2,1-3H3/b28-25-
InChIKeyYFFIQXNTTVSKJC-FVDSYPCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO) for CBR, Lipid Research & Controlled-Digestion Lipid Design: Technical Baseline


1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO, CAS 2190-29-6, TG(18:0/18:0/18:1)) is an asymmetric mixed-acid triacylglycerol (TAG) bearing stearic acid (C18:0) at the sn-1 and sn-2 positions and oleic acid (C18:1) at the sn-3 position [1]. With a molecular formula of C₅₇H₁₀₈O₆ and a molecular weight of 889.46 g/mol, it is a naturally occurring TAG found in cocoa butter and select vegetable oils. Its racemic nature—containing both enantiomers—distinguishes it from stereospecifically pure sn-glycerol variants [2]. Pure SSO exhibits a melting range of 29.5–42.6 °C by DSC (99% purity), positioning it between the high-melting trisaturated TAG tristearin (SSS, ~71 °C) and the low-melting dioleoyl TAG OSO (complete melt at ~22.7 °C) [1]. Commercially available as a research reagent at ≥98% purity (Cayman Chemical), SSO serves as a key reference standard, a cocoa butter replacer (CBR) precursor, and a model compound for studying regiospecific TAG structure–function relationships in lipid digestion, crystallization, and food material science .

Why 1,2-Distearoyl-3-oleoyl-rac-glycerol Cannot Be Replaced by Close TAG Analogs: The Regiospecificity Imperative


Triacylglycerols with identical fatty acid composition but different regiospecific positioning (sn-1,3 vs. sn-2) exhibit profoundly divergent physicochemical and biological properties [1]. SSO (stearic at sn-1,2; oleic at sn-3) differs critically from its positional isomer SOS (stearic at sn-1,3; oleic at sn-2), from OSO (oleic at sn-1,3; stearic at sn-2), and from fully saturated SSS (tristearin) or unsaturated OOO (triolein). These positional differences govern melting point, solid fat content profile, polymorphic behavior, crystallization kinetics, and in vitro/in vivo digestibility—each of which directly determines functional suitability for specific applications. Substituting SSO with SOS or OSO in a cocoa butter replacer formulation, a controlled-release lipid matrix, or a digestion-resistance model will yield quantitatively different thermal, structural, and metabolic outcomes [2]. The evidence below demonstrates exactly where and by how much these differences manifest.

1,2-Distearoyl-3-oleoyl-rac-glycerol: Quantitative Differentiation Evidence Against Key Comparators


Solid Fat Index Profile of SSO-Rich Fat vs. Cocoa Butter: Melting Behavior for CBR Suitability

The solid fat index (SFI) profile of SSO-rich fat (86.98% SSO) was directly compared against literature values for cocoa butter (CB). SSO-rich fat exhibited SFIs of 80.8% at 20 °C, 36.9% at 25 °C, and 20.1% at 30 °C, whereas cocoa butter showed SFC values of 76.4% at 20 °C, 67.2% at 25 °C, 41.5% at 30 °C, and only 0.5% at 35 °C [1]. The SSO-rich fat displays a steeper melting curve in the 20–30 °C range, with a narrower plasticity window than cocoa butter, making it suitable as a CBR blending stock that can be formulated to match target melting profiles when combined with lower-melting TAGs [2].

Cocoa Butter Replacer Solid Fat Index Confectionery Fat Thermal Properties Food Lipid Engineering

In Vitro Digestibility of SSO-Rich vs. OSO-Rich Fat: pH-Stat and Multi-Step Digestion Quantification

Head-to-head in vitro digestion experiments compared SSO-rich fat (86.98% SSO) against OSO-rich fat (67.17% OSO) using two complementary models [1]. In the pH-stat model simulating small intestinal conditions with pancreatin and pancreatic lipase, the final released FFA (%) from OSO-rich and SSO-rich fats were 61.4% and 33.8%, respectively (p < 0.05) — a 1.82-fold higher digestion rate for OSO. In the multi-step digestion model, released FFA from OSO-rich fat reached 71.8%, 82.8%, and 96.6% at 30, 60, and 120 min, respectively, versus 37.9%, 47.4%, and 57.2% for SSO-rich fat — corresponding to 1.89-, 1.75-, and 1.69-fold more hydrolysis for OSO at each time point [1].

In Vitro Digestion Lipid Bioavailability Pancreatic Lipase Free Fatty Acid Release Nutritional Lipid Design

Melting Point and Crystallization Onset of SSO-, SSS-, and OSO-Rich Fats: Thermal Hierarchy Defines Application Windows

A systematic thermal comparison of SSS-, SSO-, and OSO-rich fats revealed a clear descending hierarchy [1]. Slip melting points (SMP) were 69.75 °C (SSS), 32.50 °C (SSO), and 19.75 °C (OSO), while complete melting points (CMP) were 71.25 °C, 38.75 °C, and 24.25 °C, respectively. Crystallization onset temperatures (DSC) followed the same rank order: 46.63 °C (SSS), 21.73 °C (SSO), and 6.93 °C (OSO), with SSO-rich fat exhibiting a single sharp crystallization peak at 20.68 °C versus the two-step crystallization of OSO-rich fat (5.20 °C and −16.81 °C) [1]. For pure SSO (99%), a prior study reports a DSC melting range of 29.5–42.6 °C [2].

Melting Point Crystallization Temperature Differential Scanning Calorimetry Thermal Behavior Solid Fat Processing

Polymorphism and Chain-Length Structure: SSO vs. SOS — Divergent Crystal Packing with Functional Consequences

Time-resolved X-ray diffraction (XRD) and DSC analysis of pure SSO and SOS, and their 50/50 binary mixture, revealed critical structural differences [1]. Pure SSO crystallizes in only two polymorphic forms (α and β′), whereas SOS exhibits five distinct polymorphs (α, γ, β′, β₂, and β₁) [1]. Both pure SSO and SOS adopt a triple chain-length structure in their respective α/β′ and β′/β forms. However, the 1:1 molecular compound (SOS/SSO = 50/50) crystallizes in three polymorphs (αc, β′c, and βc) all arranged in a double chain-length structure with a lamellar spacing of 5.46 nm for the αc form [1]. Critically, the αc and βc forms of the molecular compound crystallized more rapidly than the corresponding polymorphic forms of pure SOS and SSO [1]. The DSC melting peaks were 27.5 °C (αc) and 34.0 °C (β′c) for the molecular compound, with enthalpies of 51.2 kJ/mol and 73.8 kJ/mol, respectively [1].

Polymorphism X-Ray Diffraction Chain-Length Structure Fat Crystallization Cocoa Butter Bloom

In Vivo Absorption of SSO vs. OSO: Rat Model Reveals 28.6 Percentage-Point Difference in Total Fat Absorption

In a rat feeding study comparing stereospecific TAG absorption, total fat absorption was 99.5% for OSO versus only 70.9% for SSO — a difference of 28.6 percentage points [1]. Fatty acid-specific analysis revealed that oleic acid from OSO was nearly completely absorbed (99.9%), whereas from SSO it was absorbed at 93.5%. More dramatically, stearic acid absorption from OSO reached 99.2%, while from SSO it was only 60.1% — a 39.1 percentage-point difference [1]. The mechanism involves the differential hydrolysis products: OSO digestion yields oleic acid and well-absorbed 2-monostearin, whereas SSO digestion produces 1,2-distearin (melting point 77.2 °C), which resists further hydrolysis and impairs micelle formation [1].

In Vivo Absorption Lipid Bioavailability Stearic Acid Rat Model Nutritional Lipid Metabolism

1,2-Distearoyl-3-oleoyl-rac-glycerol: Evidence-Backed Application Scenarios for Scientific Procurement


Cocoa Butter Replacer (CBR) Formulation: SSO as the Asymmetric TAG Backbone for Confectionery Fats

SSO-enriched fats produced via lipase-catalyzed interesterification of fully hydrogenated soybean oil and oleic ethyl ester yield an SSO/SOS content of 82.31 area% with a solid fat index profile closely mirroring cocoa butter in the critical 32–35 °C melting range [1]. The simpler two-polymorph landscape of SSO (vs. SOS's five forms) reduces the risk of undesired polymorphic transitions linked to chocolate bloom [2]. SSO's AAB-type TAG architecture provides a higher SSO content than natural cocoa butter, offering formulators a quantitative advantage in engineering steep melting profiles for premium confectionery products [1].

Digestion-Resistant Structured Lipid Design: Leveraging SSO's 1.7–1.9× Lower Hydrolysis for Low-Calorie Fat Development

SSO-rich fat's in vitro digestibility—33.8% FFA release by pH-stat and only 57.2% after 120 min multi-step digestion—is approximately 1.7–1.9-fold lower than OSO-rich fat [3]. This resistance is driven by the formation of poorly hydrolyzable 1,2-distearin (mp 77.2 °C) during pancreatic lipase action on the sn-1(3) positions [3]. In vivo, SSO achieves only 70.9% total absorption versus 99.5% for OSO, confirming that regiospecific placement of stearic acid at sn-1,2 positions creates a digestion-resistant phenotype [3]. SSO is therefore the TAG scaffold of choice for designing trans-fat-free, reduced-calorie structured lipids for the food industry.

Polymorphism and Fat Crystallization Research: SSO as a Model System for Mixed-Acid TAG Phase Behavior

SSO's unique position as an asymmetric TAG with only two polymorphs (α and β′) versus SOS's five makes it an essential reference compound for isolating the effect of regiospecificity on fat crystallization pathways [2]. The 50/50 SOS/SSO molecular compound forms double chain-length structures (5.46 nm lamellar spacing) with faster crystallization kinetics than either pure component, providing a well-characterized binary system for studying molecular compound formation in mixed TAG systems [2]. Researchers investigating fat bloom mechanisms, crystal seeding strategies, or shear-induced textural changes in lipid-based products require pure SSO (>99%) as a defined chemical standard for reproducible experimentation [2].

Leptin Resistance and Blood-Brain Barrier Research: SSO as a Defined Triglyceride Probe in Metabolic Studies

1,2-Distearoyl-3-oleoyl-rac-glycerol is specifically cited as a reagent used in the study of leptin resistance at the blood-brain barrier, as established by Banks et al. (Diabetes, 2004) who demonstrated that circulating triglycerides directly impair leptin transport across the BBB [4]. Unlike complex natural triglyceride mixtures (e.g., milk fat or Intralipid), chemically defined SSO enables researchers to attribute BBB transport effects to a single molecular species with known regiospecificity, eliminating confounding variables from undefined lipid compositions. The availability of a deuterium-labeled analog (SSO-d5) further supports quantitative mass spectrometry-based mechanistic studies .

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